molecular formula C8H10N2O3S B13655534 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone CAS No. 124491-43-6

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone

Cat. No.: B13655534
CAS No.: 124491-43-6
M. Wt: 214.24 g/mol
InChI Key: SXWDEGNVFYYMFV-UHFFFAOYSA-N
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Description

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2O3S It is a pyrimidine derivative, characterized by the presence of an ethanone group and an ethylsulfonyl substituent on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloropyrimidine with ethanone in the presence of a base, followed by the introduction of the ethylsulfonyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(2-(Ethylsulfonyl)pyrimidin-4-yl)ethanone: Similar structure but with the ethylsulfonyl group at a different position on the pyrimidine ring.

Uniqueness

1-(2-(Ethylsulfonyl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group at the 2-position of the pyrimidine ring can enhance its solubility and binding properties compared to similar compounds.

Properties

CAS No.

124491-43-6

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(2-ethylsulfonylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C8H10N2O3S/c1-3-14(12,13)8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3

InChI Key

SXWDEGNVFYYMFV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=N1)C(=O)C

Origin of Product

United States

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